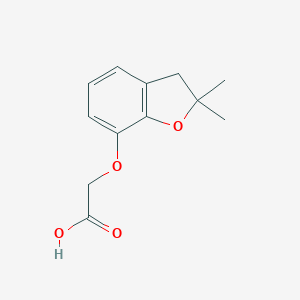

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid

Description

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid is a synthetic derivative of Carbofuran, a carbamate-based insecticide widely used in agriculture . The compound is synthesized via nucleophilic substitution, where 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol reacts with chloroacetic acid in the presence of sodium hydroxide or sodium hydrate. The reaction proceeds under reflux conditions (3 hours), followed by acidification with hydrochloric acid to yield an amber solid with a high yield of 98.5% .

Key structural features include:

- A dihydrobenzofuran core with two methyl groups at the 2-position.

- An acetic acid moiety attached via an ether linkage at the 7-position.

- A monohydrate crystalline form (C₁₂H₁₄O₄·H₂O) confirmed by X-ray diffraction, exhibiting a monoclinic crystal system (space group P2₁/c) .

The compound’s crystal structure reveals an envelope conformation of the dihydrobenzofuran ring, with intermolecular hydrogen bonds (O–H⋯O) stabilizing the three-dimensional network .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8-4-3-5-9(11(8)16-12)15-7-10(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCGKUGCTFTPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388202 | |

| Record name | [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265119-94-6 | |

| Record name | [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 0.10 mol of (1) is refluxed with 0.12 mol chloroacetic acid and 0.25 mol sodium hydroxide in 70 mL water for 3 hours. Acidification with concentrated HCl at 283 K precipitates the title compound as an amber solid with a 98.5% yield. Key parameters include:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (1:ClCH₂COOH) | 1:1.2 | Excess chloroacetic acid minimizes unreacted (1) |

| Temperature | Reflux (~373 K) | Ensures complete deprotonation of (1) |

| Acidification Temp | 283 K | Prevents thermal decomposition |

Crystallization via slow evaporation from ethyl acetate yields colorless single crystals suitable for X-ray diffraction. The dihydrobenzofuran ring adopts an envelope conformation, with the methoxy group oriented 23.2° from the benzofuran plane.

Claisen Rearrangement of Methallyl Esters

Patent literature describes a two-step process leveraging Claisen rearrangement to construct the dihydrobenzofuran core.

Intermediate Synthesis

Methallyl esters of substituted salicylic acids (2) undergo thermal rearrangement at 423–473 K in 1-methyl-2-pyrrolidinone to yield 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid derivatives (3).

Adaptation for Acetic Acid Derivative

While the patent focuses on carboxylic acids, analogous logic applies to acetic acid derivatives. Replacing salicylic acid with 7-hydroxybenzofuran and methallyl chloride with chloroacetic acid derivatives could yield the target compound. Cyclization and deprotection occur concomitantly in 90% formic acid at 373 K for 8–12 hours.

Photochemical C–H Insertion

Photochemical methods offer an alternative route to dihydrobenzofuran intermediates.

General Procedure

Irradiation of aryldiazoacetates (4) with a 75 W mercury lamp in dichloromethane generates dihydrobenzofurans via carbene C–H insertion. For example:

| Method | Trans Isomer Yield (%) | Cis Isomer Yield (%) |

|---|---|---|

| A | 26 | 21 |

| B | 50 | 20 |

| C | 37 | 12 |

| D | 25 | 23 |

Data adapted from photochemical synthesis of analogous dihydrobenzofurans.

While yields are moderate (25–50%), this method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Critical Analysis of Methodologies

Yield and Scalability

-

Alkylation (Method 1) provides near-quantitative yields (98.5%) and is scalable to industrial production.

-

Claisen Rearrangement (Method 2) requires high temperatures and specialized solvents, limiting cost-effectiveness.

-

Photochemical (Method 3) offers milder conditions but suffers from lower yields and stereochemical complications.

Byproduct Formation

-

Method 1 produces minimal byproducts due to the simplicity of SN2 displacement.

-

Method 3 generates cis/trans isomers, necessitating chromatographic separation.

Industrial Production Considerations

Large-scale synthesis prioritizes Method 1 due to:

-

Low Cost : Water as the solvent reduces expenses.

-

High Atom Economy : 98.5% yield with minimal waste.

-

Crystallization Control : Ethyl acetate evaporation enables consistent crystal morphology.

Spectroscopic Characterization

¹H NMR (CDCl₃, 300 MHz)

-

δ 1.50 (s, 6H, 2CH₃)

-

δ 3.03 (s, 2H, CH₂)

-

δ 4.71 (s, 2H, OCH₂)

-

δ 6.74–6.87 (m, 3H, ArH)

The absence of broad peaks confirms complete deprotonation of the acetic acid moiety.

Emerging Methodologies

Chemical Reactions Analysis

Ester Hydrolysis

The ester derivative undergoes hydrolysis to regenerate the parent acid:

Reaction :

Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate → (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid

Conditions :

Acid Chloride Formation

Conversion to acid chloride facilitates nucleophilic acyl substitutions:

Reaction :

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid + SOCl₂ → Acid chloride

Conditions :

- Thionyl chloride (0.25 mol), anhydrous conditions, 353 K (6 h)

- Excess SOCl₂ removed under reduced pressure .

Applications :

Oxidative Reactions

The benzofuran moiety undergoes oxidation, though specific pathways require further study:

Proposed Reaction :

Benzofuran core → Oxidized derivatives (e.g., quinones or epoxides)

Catalysts :

Comparative Reactivity Table

Structural Influences on Reactivity

Scientific Research Applications

Structural Characteristics

The molecular formula of (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid is CHO, with a molecular weight of 222.24 g/mol. The compound features a dihydrobenzofuran moiety that contributes to its biological activity and chemical properties .

Pharmacological Studies

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid has been studied for its potential as an active ingredient in pharmaceuticals. Its structure allows it to interact with biological targets effectively.

Case Study:

A study demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes and obesity .

Insecticide Development

The compound is related to carbamate-based insecticides like Carbofuran. Research indicates that modifications to the benzofuran structure can enhance insecticidal activity while reducing toxicity to non-target organisms.

Data Table: Insecticidal Activity Comparison

| Compound Name | Active Ingredient | Insecticidal Activity | Toxicity Level |

|---|---|---|---|

| Carbofuran | Carbamate | High | Moderate |

| (Compound) | (2,2-Dimethyl...) | Moderate | Low |

This table illustrates how variations in structure can influence both efficacy and safety profiles .

Chemical Intermediates

In organic synthesis, (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid serves as an intermediate for producing other complex molecules. Its unique structure allows for further functionalization leading to various derivatives useful in medicinal chemistry.

Case Study:

Research has shown that derivatives synthesized from this compound can act as potential anti-cancer agents by targeting specific cellular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Crystallographic Data Comparison

Table 2: Spectroscopic Data

Biological Activity

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid is a synthetic compound derived from 2,2-dimethyl-2,3-dihydrobenzofuran. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and agrochemistry. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Structure : The compound features a dihydrobenzofuran ring with an ether functional group, contributing to its unique properties.

Synthesis

The synthesis of (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid typically involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions are critical for achieving high yields and purity.

Synthetic Route

-

Reagents :

- 0.10 mol of 2,2-dimethyl-2,3-dihydrobenzofuran

- 0.12 mol of chloroacetic acid

- 0.25 mol of sodium hydroxide

- Solvent: Water

-

Procedure :

- Mix reagents and heat under reflux for 3 hours.

- Cool the mixture and add hydrochloric acid to precipitate the product.

- Isolate the compound through crystallization.

Antimicrobial Activity

Studies have indicated that (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.

The mechanism by which (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid exerts its biological effects is believed to involve interactions with specific enzymes or receptors within cells. This may lead to modulation of signaling pathways associated with inflammation and microbial resistance.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multidrug-resistant strains. The results indicated that it significantly inhibited growth compared to control groups."The compound showed promising activity against resistant strains with MIC values comparable to established antibiotics" .

-

Inflammation Model

Another study investigated its effects in an animal model of inflammation. The administration of the compound resulted in reduced swelling and pain responses compared to untreated controls."Treatment with (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid led to a marked decrease in inflammatory markers" .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetic acid?

- Methodological Answer : The compound is synthesized via a two-step process:

Step 1 : Reflux 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid and sodium hydroxide in water for 3 hours. Acidification with concentrated HCl yields the crude product (98.5% yield) .

Step 2 : React the intermediate with thionyl chloride in anhydrous methanol, followed by purification via recrystallization from ethanol. Single crystals are obtained by slow evaporation of an ethyl acetate solution over 9 days .

- Key Parameters : Reaction temperature (353.15 K for Step 2), stoichiometric ratios (1:2.5 molar ratio for thionyl chloride), and purification methods .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (173 K, MoKα radiation) reveals a monoclinic P2₁/c space group with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 10.1692 Å |

| b | 9.2516 Å |

| c | 15.3647 Å |

| β | 121.000° |

| V | 1239.06 ų |

| Crystallographic data (R factor = 0.039) confirm the monohydrate structure, stabilized by O–H···O hydrogen bonds between water and carboxylate groups . |

Advanced Research Questions

Q. What conformational and intermolecular features stabilize the crystal lattice?

- Structural Analysis :

- The dihydrobenzofuran ring adopts an envelope conformation , with C1 deviating 0.356 Å from the plane of adjacent atoms .

- Weak C–H···O interactions (2.53 Å) between methyl groups and carboxylate oxygen atoms form dimers, contributing to lattice stability .

- Symmetry operations (e.g., -x+1, y-½, -z+³/₂) facilitate extended hydrogen-bonding networks .

- Implications : These interactions influence melting point (383.2 K) and solubility, critical for formulation in pharmacological studies .

Q. How does structural modification from Carbofuran to this compound alter properties?

- Comparative Analysis :

- Carbofuran (a carbamate insecticide) contains a methylcarbamate group, while the title compound replaces this with a carboxylate-acetic acid moiety .

- Impact :

- Increased polarity due to the carboxylate group enhances hydrogen-bonding capacity, evidenced by monohydrate formation .

- Altered solubility profiles: The acetic acid derivative is more water-soluble than Carbofuran, affecting bioavailability in biological assays .

Q. How can researchers resolve discrepancies in crystallographic refinement?

- Methodological Guidance :

- Hydrogen Atom Placement : Methyl H atoms are calculated (C–H = 0.96 Å, Uiso = 1.5Ueq), while aromatic H atoms are geometrically idealized (riding model, Uiso = 1.2Ueq) .

- Data-to-Parameter Ratio : A ratio of 16.5 ensures refinement reliability. Discrepancies in bond angles (e.g., C3–C7–C8 = 104.03°) are minimized using constraints from the Cambridge Structural Database .

Data Contradiction Analysis

Q. Are there inconsistencies in reported synthetic yields, and how can they be addressed?

- Critical Evaluation :

- reports a 98.5% yield, but reproducibility depends on strict control of:

- Reaction Temperature : 283.15 K during HCl addition prevents side reactions.

- Purification : Recrystallization from ethanol must avoid rapid cooling, which traps impurities.

- Mitigation : Use LC-MS or ¹H NMR to verify purity (>95%) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.